molecular formula C17H29N5O3 B6925150 N-[(2S)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide

N-[(2S)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide

Cat. No.: B6925150
M. Wt: 351.4 g/mol
InChI Key: QVPSPEFCIMBYEK-AWEZNQCLSA-N
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Description

N-[(2S)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide is a complex organic compound with notable applications in chemistry, biology, and potentially medicine. The compound features a blend of functional groups, making it a subject of interest for various synthetic and mechanistic studies.

Properties

IUPAC Name

N-[(2S)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O3/c1-5-16-19-15(20-25-16)11-21-6-8-22(9-7-21)17(24)14(10-12(2)3)18-13(4)23/h12,14H,5-11H2,1-4H3,(H,18,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPSPEFCIMBYEK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCN(CC2)C(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NO1)CN2CCN(CC2)C(=O)[C@H](CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide typically involves:

  • Starting Materials: : The preparation often starts with 5-ethyl-1,2,4-oxadiazole, piperazine, and an appropriate acylating agent.

  • Reaction Conditions: : These materials undergo a series of condensation reactions, typically in the presence of a base such as triethylamine.

  • Purification: : The resultant product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up through:

  • Optimization of Catalysts and Solvents: : Using optimized catalysts and solvents to increase yield and reduce costs.

  • Continuous Flow Chemistry: : Employing continuous flow reactors to allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions with reagents like potassium permanganate, leading to the formation of oxides.

  • Reduction: : Reduced using hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Participates in nucleophilic substitution reactions, especially at the piperazine nitrogen atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic or basic conditions.

  • Reduction: : Hydrogen gas, palladium on carbon catalyst.

  • Substitution: : Halogenated reagents, organic solvents like dichloromethane.

Major Products

  • Oxidation: : Formation of corresponding oxides.

  • Reduction: : Hydrogenated derivatives.

  • Substitution: : Varied substituted piperazine derivatives depending on the halogenated reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized in catalytic studies for understanding mechanistic pathways.

  • Synthetic Building Block: : Acts as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.

  • Molecular Probes: : Used as a probe in biological assays to study binding interactions.

Medicine

  • Drug Development: : Investigated for its potential therapeutic applications, particularly in the development of novel drugs.

Industry

  • Material Science: : Used in the synthesis of polymers and advanced materials.

  • Agrochemicals: : Part of research for developing new agrochemical agents.

Mechanism of Action

The mechanism by which N-[(2S)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide exerts its effects involves:

  • Molecular Targets: : Binding to specific proteins or enzymes.

  • Pathways: : Altering biochemical pathways, such as inhibition of enzyme catalysis or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-[4-(2-chloroethyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide

  • N-[(2S)-1-[4-(2-fluoroethyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide

Uniqueness

What sets N-[(2S)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide apart is its unique combination of functional groups, particularly the 1,2,4-oxadiazole ring, which imparts specific chemical reactivity and potential biological activity that is distinct from its analogs.

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